2-(4-Methylpiperidin-1-yl)-5-(trifluoromethyl)phenylboronic acid

Übersicht

Beschreibung

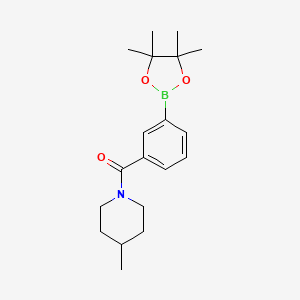

Boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy . They are also valuable building blocks in organic synthesis .

Molecular Structure Analysis

The molecular structure of boronic acids and their esters is dependent on the substituents in the aromatic ring .Chemical Reactions Analysis

Boronic acids and their esters are involved in various chemical reactions. For instance, they can undergo catalytic protodeboronation, a process that has been utilized in the formal anti-Markovnikov alkene hydromethylation .Physical and Chemical Properties Analysis

Boronic acids and their esters are only marginally stable in water. The rate of their hydrolysis is considerably accelerated at physiological pH and is dependent on the substituents in the aromatic ring .Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Boronic acids and their esters are generally considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .

Mode of Action

It’s known that the kinetics of the reaction of phenylboronic pinacol esters, a class of compounds to which this molecule belongs, is dependent on the substituents in the aromatic ring .

Biochemical Pathways

It’s known that the ph strongly influences the rate of the reaction of phenylboronic pinacol esters, which is considerably accelerated at physiological ph .

Pharmacokinetics

It’s known that these compounds are only marginally stable in water , which could impact their bioavailability.

Result of Action

It’s known that the hydrolysis of some phenylboronic pinacol esters is considerably accelerated at physiological ph .

Action Environment

The action, efficacy, and stability of 2-(4-Methylpiperidin-1-yl)-5-(trifluoromethyl)phenylboronic acid can be influenced by environmental factors such as pH. For instance, the rate of the reaction of phenylboronic pinacol esters is considerably accelerated at physiological pH .

Biochemische Analyse

Biochemical Properties

2-(4-Methylpiperidin-1-yl)-5-(trifluoromethyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, making them valuable tools in the inhibition of serine proteases and other enzymes. This compound interacts with enzymes such as proteasomes and kinases, where it forms stable complexes that inhibit their activity. The nature of these interactions involves the formation of a boronate ester with the active site serine or threonine residues of the enzyme, leading to a decrease in enzymatic activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to alterations in downstream signaling cascades. Additionally, it affects gene expression by inhibiting transcription factors and other regulatory proteins, resulting in changes in the expression of genes involved in cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of covalent bonds with target biomolecules. The boronic acid group reacts with nucleophilic residues in proteins, such as serine, threonine, and cysteine, leading to the inhibition of enzyme activity. This compound can also act as an allosteric modulator, binding to sites other than the active site and inducing conformational changes that affect enzyme function. Furthermore, it can influence gene expression by interacting with DNA-binding proteins and transcription factors, thereby altering the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under physiological conditions but can undergo hydrolysis in aqueous environments, leading to a decrease in its inhibitory activity. Long-term studies have shown that prolonged exposure to this compound can result in sustained inhibition of target enzymes and persistent changes in cellular function. The extent of these effects can vary depending on the specific experimental conditions and the duration of exposure .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, it can induce adverse effects such as hepatotoxicity, nephrotoxicity, and immunosuppression. Threshold effects have been observed, where a certain dosage level is required to achieve a therapeutic effect, while exceeding this threshold can lead to toxic outcomes. These findings highlight the importance of careful dosage optimization in preclinical studies .

Eigenschaften

IUPAC Name |

[2-(4-methylpiperidin-1-yl)-5-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BF3NO2/c1-9-4-6-18(7-5-9)12-3-2-10(13(15,16)17)8-11(12)14(19)20/h2-3,8-9,19-20H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXKDLVFNHRWGHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(F)(F)F)N2CCC(CC2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1458407.png)

![N'-[5-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-pyrimidin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B1458418.png)

![4-{2-[(2,3-Dichlorophenyl)amino]-4-methyl-1,3-thiazol-5-yl}pyrimidin-2-amine](/img/structure/B1458424.png)

![1-[(2,6-Dichlorobenzyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1458425.png)